molecular formula C17H19N5O3S B502270 4-AMINO-N-[2-({[4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}AMINO)ETHYL]-1,2,5-OXADIAZOLE-3-CARBOXAMIDE

4-AMINO-N-[2-({[4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}AMINO)ETHYL]-1,2,5-OXADIAZOLE-3-CARBOXAMIDE

Cat. No.: B502270
M. Wt: 373.4g/mol
InChI Key: AXWZQBLTGPOJFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-AMINO-N-[2-({[4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}AMINO)ETHYL]-1,2,5-OXADIAZOLE-3-CARBOXAMIDE is a complex organic compound that features a thiophene ring, an oxadiazole ring, and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-N-[2-({[4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}AMINO)ETHYL]-1,2,5-OXADIAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the thiophene ring, the oxadiazole ring, and the final coupling reactions. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing reaction conditions to maximize yield and purity This includes controlling temperature, pressure, and the use of catalysts

Chemical Reactions Analysis

Types of Reactions

4-AMINO-N-[2-({[4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}AMINO)ETHYL]-1,2,5-OXADIAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of a nitro group can yield the corresponding amine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-AMINO-N-[2-({[4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}AMINO)ETHYL]-1,2,5-OXADIAZOLE-3-CARBOXAMIDE is not well-documented. compounds with similar structures often interact with specific molecular targets, such as enzymes or receptors, through binding interactions that can modulate biological pathways. The thiophene and oxadiazole rings may play a role in these interactions by providing specific binding sites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-AMINO-N-[2-({[4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}AMINO)ETHYL]-1,2,5-OXADIAZOLE-3-CARBOXAMIDE is unique due to its combination of a thiophene ring and an oxadiazole ring, which may confer distinct chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C17H19N5O3S

Molecular Weight

373.4g/mol

IUPAC Name

4-amino-N-[2-[[4-(thiophen-2-ylmethoxy)phenyl]methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C17H19N5O3S/c18-16-15(21-25-22-16)17(23)20-8-7-19-10-12-3-5-13(6-4-12)24-11-14-2-1-9-26-14/h1-6,9,19H,7-8,10-11H2,(H2,18,22)(H,20,23)

InChI Key

AXWZQBLTGPOJFZ-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)COC2=CC=C(C=C2)CNCCNC(=O)C3=NON=C3N

Canonical SMILES

C1=CSC(=C1)COC2=CC=C(C=C2)CNCCNC(=O)C3=NON=C3N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.